4-Methylchrysene is a methylated polycyclic aromatic hydrocarbon (PAH), a specific isomer of the six possible methylchrysenes derived from the parent compound, chrysene. It is found in tobacco smoke, crude oil, and as a contaminant in some smoked food products. This compound and its isomers are critical reference materials for environmental analysis, tools for toxicology research investigating structure-activity relationships, and potential building blocks for organic materials. Procurement decisions for this class of compounds hinge on isomeric purity and specific, well-documented properties, as minor structural changes dramatically alter biological activity and analytical behavior.
Substituting 4-Methylchrysene with its parent compound, chrysene, or other isomers like the highly carcinogenic 5-Methylchrysene, is untenable for most scientific and industrial applications. The precise position of the methyl group dictates the molecule's three-dimensional structure and electronic properties, which in turn governs its metabolic fate, toxicological profile, and analytical signature. For example, 5-Methylchrysene is a potent carcinogen due to its 'bay region' methyl group, while 4-Methylchrysene shows significantly lower activity. This makes isomer-specific procurement essential for reproducible toxicological studies, development of accurate analytical standards, and any application where biological interaction is a factor.
In comparative mouse skin carcinogenicity studies, the position of the methyl group is the critical determinant of tumorigenic activity. 5-Methylchrysene, which possesses a methyl group in the sterically hindered 'bay region', is a strong carcinogen. In contrast, 4-Methylchrysene is consistently classified as having only limited or intermediate carcinogenic activity, similar to isomers 2-, 3-, and 6-methylchrysene, and significantly less than the 5-methyl isomer.
| Evidence Dimension | Carcinogenicity Classification in Experimental Animals |
| Target Compound Data | Limited evidence of carcinogenicity |
| Comparator Or Baseline | 5-Methylchrysene: Sufficient evidence of carcinogenicity (strong carcinogen) |
| Quantified Difference | Qualitatively distinct carcinogenicity classification by IARC based on comparative studies. |
| Conditions | Mouse skin application (initiation-promotion and complete carcinogenicity assays). |
For toxicology studies or any application requiring a methylchrysene standard with a lower, well-defined biological hazard profile, 4-Methylchrysene is a more appropriate and safer choice than the highly carcinogenic 5-Methylchrysene isomer.
In a human cell-based reporter bioassay, 4-Methylchrysene was the most potent activator of the Aryl Hydrocarbon Receptor (AhR) among all six methylchrysene isomers and the parent compound, chrysene. It was approximately six times more potent than chrysene itself, while the carcinogenic isomer 5-Methylchrysene was only one-third as potent as chrysene. The AhR pathway is a key regulator of xenobiotic metabolism and is crucial in toxicological research.
| Evidence Dimension | Aryl Hydrocarbon Receptor (AhR) Activation Potency (Relative to Chrysene) |
| Target Compound Data | ~6x more potent than Chrysene |
| Comparator Or Baseline | Chrysene: 1x (baseline); 5-Methylchrysene: ~0.33x as potent as Chrysene |
| Quantified Difference | Approximately 18-fold higher AhR activation potency compared to 5-Methylchrysene. |
| Conditions | Yeast-based reporter assay for human AhR-mediated gene expression. |
This makes 4-Methylchrysene the preferred compound for researchers studying AhR signaling pathways or screening for potent AhR agonists, offering a much stronger response than chrysene or its other isomers.
The distinct physicochemical properties of 4-Methylchrysene allow for its chromatographic separation from other methylchrysene isomers and related PAHs. This property is fundamental to its use as a certified reference material (CRM) for the precise identification and quantification of this specific analyte in complex matrices like environmental sediments or smoked foods. High-purity 4-Methylchrysene is essential for calibrating analytical instruments, such as GC-MS, to ensure accurate reporting and regulatory compliance where isomeric separation is required.
| Evidence Dimension | Application Suitability |
| Target Compound Data | Established use as a Certified Reference Material (e.g., BCR® CRM). |
| Comparator Or Baseline | Crude mixtures or other uncertified PAHs. |
| Quantified Difference | Availability as a high-purity, certified standard enables quantitative analysis, which is not possible with uncharacterized materials. |
| Conditions | Gas chromatography (GC) and High-performance liquid chromatography (HPLC). |
Procuring 4-Methylchrysene as a CRM is non-negotiable for analytical labs needing to unambiguously quantify this specific isomer for environmental monitoring or food safety testing.
For laboratories conducting regulatory compliance testing, 4-Methylchrysene serves as an essential, isomer-specific certified reference material. Its use is critical for the accurate quantification of this PAH in contaminated soil, sediment, or smoked food products, where baseline separation from other methylchrysenes is required for valid reporting.
As a methylchrysene isomer with documented intermediate carcinogenicity, 4-Methylchrysene is an ideal tool for comparative toxicology. It can be used alongside the highly potent 5-Methylchrysene and the parent chrysene to investigate how the specific placement of a methyl group influences metabolic activation, DNA adduct formation, and tumorigenicity.
Given its demonstrated ability to activate the human AhR with significantly higher potency than chrysene or its other isomers, 4-Methylchrysene is the logical choice as a positive control or model agonist in studies of AhR-mediated gene expression, xenobiotic metabolism, and related cell signaling pathways.
Health Hazard